molecular formula C54H32N4O6 B076505 C.I. Vat Yellow 33 CAS No. 12227-50-8

C.I. Vat Yellow 33

Cat. No. B076505
CAS RN: 12227-50-8
M. Wt: 832.9 g/mol
InChI Key: AJDUTMFFZHIJEM-UHFFFAOYSA-N
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Description

C.I. Vat Yellow 33 is a brilliant yellow dye . It is a yellow powder that is used for dyeing cotton fabric as red light yellow . This dye has high directness to cotton and good dye performance .


Synthesis Analysis

C.I. Vat Yellow 33 is synthesized by condensing 4-(4-Nitrophenyl)benzoic acid with glucose and reducing it. Then, Thionyl chloride is used to process the generated nitrogen compounds accidentally. Finally, it is condensed with 1-Aminoanthracene-9,10-dione .


Molecular Structure Analysis

The molecular structure of C.I. Vat Yellow 33 is based on anthraquinones . Its molecular formula is C54H32N4O6 and it has a molecular weight of 832.86 .


Chemical Reactions Analysis

The vatting process, which is a reduction, is used to convert the insoluble vat dyes into a soluble form . In the case of C.I. Vat Yellow 33, alkaline reduction results in a red light purple leuco, while acidity reduction results in a yellow leuco .


Physical And Chemical Properties Analysis

C.I. Vat Yellow 33 is a yellow powder . It has a molecular weight of 832.86 . It exhibits a maximum K/S value at 400nm, which corresponds to the maximum absorption of the dye .

Scientific Research Applications

  • Textile Applications :

    • Cotton fabrics dyed with vat dyes, including C.I. Vat Yellow 2, are used for camouflage in both visible and near-infrared (NIR) regions. These dyes have structures suitable for NIR camouflage and have been used to achieve standard shades like NATO green and forest green on cotton fabrics (Goudarzi, Mokhtari, & Nouri, 2014).
  • Environmental Science :

    • The sorption behavior of vat dyes, including C.I. Vat Yellow 2, on natural sediments has been studied. This research is crucial in understanding how these dyes interact with environmental components like river sediments (Liu, Liu, Tang, & Su, 2001).
  • Medical and Biological Research :

    • In a study related to military applications, C.I. Solvent Yellow 33 was tested for carcinogenic potential in mice. The study found that at certain doses, this dye did not increase lung tumor response, suggesting its non-carcinogenic nature under specific conditions (Stoner & Schut, 1985).
    • Another study involving C.I. Vat Yellow 4 evaluated its carcinogenicity in rats and mice, concluding that it was not carcinogenic for female mice and rats but was carcinogenic for male mice, causing an increased incidence of lymphomas (1979).

Safety And Hazards

C.I. Vat Yellow 33 may cause an allergic skin reaction . It is harmful if swallowed and may cause stomach discomfort . It may also cause irritation to eyes and skin . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-[4-[[4-[4-[(9,10-dioxoanthracen-1-yl)carbamoyl]phenyl]phenyl]diazenyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H32N4O6/c59-49-39-7-1-3-9-41(39)51(61)47-43(49)11-5-13-45(47)55-53(63)35-19-15-31(16-20-35)33-23-27-37(28-24-33)57-58-38-29-25-34(26-30-38)32-17-21-36(22-18-32)54(64)56-46-14-6-12-44-48(46)52(62)42-10-4-2-8-40(42)50(44)60/h1-30H,(H,55,63)(H,56,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDUTMFFZHIJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065280
Record name C.I. Vat Yellow 33
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

C.I. Vat Yellow 33

CAS RN

12227-50-8
Record name 4′,4′′′-(1,2-Diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)[1,1′-biphenyl]-4-carboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12227-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Vat Yellow 33
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carboxamide, 4',4'''-(1,2-diazenediyl)bis[N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Vat Yellow 33
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',4'''-azobis[N-(9,10-dihydro-9,10-dioxo-1-anthryl)[1,1'-biphenyl]-4-carboxamide]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.203
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JJ Lee, WS Shim, IS Kim, JP Kim - Fibers and Polymers, 2005 - Springer
… CI Vat Yellow 33 and thus greater substantivity to enVix. It seems that this dye would be adsorbed more in the surface area of the fibre than core owing to the large size of dye molecule, …
Number of citations: 19 link.springer.com
JM Rosa, EB Tambourgi, JCC Santana… - Textile Research …, 2014 - journals.sagepub.com
… The vat dyestuffs used in this paper were CI Vat Yellow 33, CI Vat Blue 6, CI Vat Blue 18, CI Vat Green 1, and CI Vat Green 3, all of which feature high alkalinity, are classified as an IN …
Number of citations: 35 journals.sagepub.com
U Goudarzi, J Mokhtari, M Nouri - Journal of color science and …, 2013 - jcst.icrc.ac.ir
Three vat dyes, namely CI Vat Blue 6, CI Vat Yellow 2 and CI Vat Red 13, were employed on cotton fabrics in order to provide camouflage in NIR region and imitate reflectance profile of …
Number of citations: 5 jcst.icrc.ac.ir
MR Kim, H Kim, JJ Lee - Fibers and Polymers, 2013 - Springer
… 1 was better than those of CI Vat Yellow 33 and Black 25 which may be again explained by the large molecular weight of the dyes. It seems that CI Vat Yellow 33 and Black 25 would be …
Number of citations: 26 link.springer.com
MJ Bide, H Choi - Journal of the Society of Dyers and …, 1992 - Wiley Online Library
… As seen in Tables 4 and 5, even though some dyes with very high molecular masses (CI Vat Yellow 33 and Brown 1) consistently remained at the origin, others (CI Vat Brown 3 and …
Number of citations: 7 onlinelibrary.wiley.com
A Mousa, YA Youssef, KM Abd El Moteleb… - Egyptian Journal of …, 2019 - journals.ekb.eg
… Commercial vat dyes comprising three carbocyclic based dyes of CI Vat Yellow 33(VY33), CI Vat Violet 1 (VV1)and CI Vat Blue 20(VB20), and three heterocyclic based dyes ofCI Vat …
Number of citations: 3 journals.ekb.eg
A Roessler, D Crettenand - Dyes and pigments, 2004 - Elsevier
… For example, in the case of CI Vat Yellow 33, 8 a cleavage of the azo chromophore would be possible, because direct cathodic reduction of azo groups to the corresponding amines or …
Number of citations: 112 www.sciencedirect.com
S Gholizadeh Kalan, MA Tavanaie… - Journal of Studies in …, 2015 - jscw.icrc.ac.ir
Night military operations are so difficult since the invention of infrared detection devices for wide range of the electromagnetic waves’ spectrum (specially in the invisible near infrared …
Number of citations: 1 jscw.icrc.ac.ir
JC King - Textile Chemist & Colorist, 1970 - search.ebscohost.com
Renewed interest in nylon/cellulosic blends for uniforms and work clothing has prompted the development of systems for continuously dyeing these blends. One such system, operating …
Number of citations: 0 search.ebscohost.com
B Dumecha, G Nalankilli - Int. J. Mod. Trends Sci. Technol, 2017 - researchgate.net
… RB-133, CI Reactive blue 19 (bifunctional), vinylsulphone), vat dye (CI Vat yellow-33), disperse dye (Bemacron Red SE-RDL, CI disperse yellow 23) and … CI vat yellow-33 dye was used. …
Number of citations: 7 www.researchgate.net

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